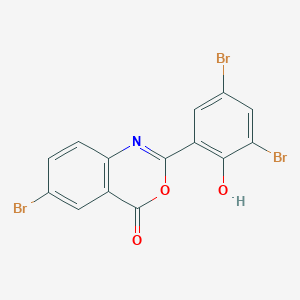![molecular formula C12H10N2S B14406104 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-26-9](/img/structure/B14406104.png)
4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is an organic compound with a unique structure that includes a pyrrole ring substituted with a methylsulfanyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved .
類似化合物との比較
- 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride
- 3-[4-(methylsulfanyl)phenyl]-1H-pyrazole
Comparison: Compared to these similar compounds, 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile stands out due to its unique combination of a pyrrole ring and a carbonitrile group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
特性
CAS番号 |
87388-26-9 |
|---|---|
分子式 |
C12H10N2S |
分子量 |
214.29 g/mol |
IUPAC名 |
4-(3-methylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3 |
InChIキー |
TXEVRJGAPPRAIF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


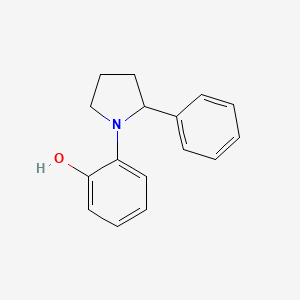
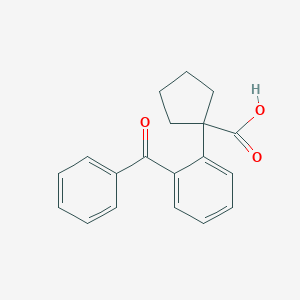
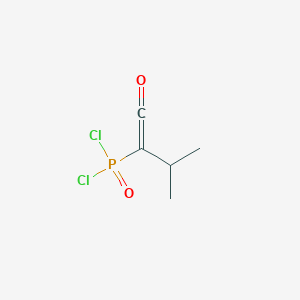
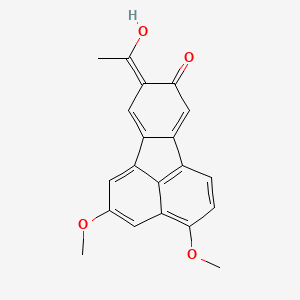

![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
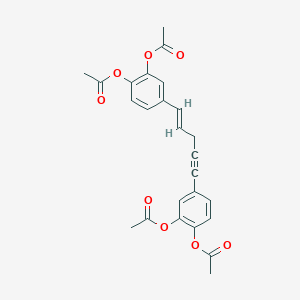

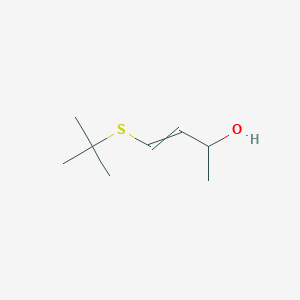

![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

